![molecular formula C21H21N3O3 B2492333 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 478017-02-6](/img/structure/B2492333.png)
2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, showcases the type of synthetic routes that could be relevant. It was synthesized through a multi-step process starting from 2,6-difluorobenzonitrile, indicating the complexity and precision required in crafting compounds with specific functional groups (Lu et al., 2021).
Molecular Structure Analysis
The determination of crystal structures is crucial for understanding the molecular conformation and potential intermolecular interactions of such compounds. For example, the crystal structure of similar morpholino compounds revealed significant inhibitory activity against cancer cell lines, highlighting the importance of structure-activity relationships (Lu et al., 2021).
Chemical Reactions and Properties
Compounds with morpholine and methoxyphenyl groups participate in various chemical reactions, such as halogenated hydrocarbon amination, which can lead to the production of molecules with targeted molecular properties (Cai Zhi, 2010). These reactions are essential for tailoring the chemical functionality and enhancing the biological activity of the molecules.
Physical Properties Analysis
The physical properties, including luminescence and mechanofluorochromic behavior, of cyano acrylamide derivatives are influenced by their molecular structure. Studies on similar compounds showed that their optical properties could vary significantly with changes in the molecular stacking mode, demonstrating the potential for developing materials with desired photophysical characteristics (Song et al., 2015).
Applications De Recherche Scientifique
Mechanofluorochromic Properties
The compound is related to the study of 3-aryl-2-cyano acrylamide derivatives, which exhibit distinct optical properties due to their face-to-face stacking mode. These derivatives, including those similar in structure to 2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide, show potential in applications involving fluorescence switching, attributed to their molecular interactions and phase transformations (Qing‐bao Song et al., 2015).
Synthesis and Reactivity
The synthesis of morpholine hydrochloride derivatives, such as those from the starting point of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, involves cyclization reactions, highlighting the compound's potential in forming structurally novel organic molecules with high yields and straightforward synthetic routes (Tan Bin, 2011).
Interactions with Amides and Enamines
The compound's framework is closely related to studies involving reactions with amides and enamines, as seen in the reactivity of similar structures with morpholine, piperidine, and pyrrolidine, leading to diverse synthetic pathways and products (K. Buggle et al., 1978).
Prodrug Development for Topical Drug Delivery
Derivatives similar to this compound have been synthesized and evaluated as potential prodrugs of naproxen for topical drug delivery, emphasizing the compound's utility in enhancing drug solubility and permeation through the skin (J. Rautio et al., 2000).
Application in Gefitinib Synthesis
The compound's structure is relevant to the synthesis of Gefitinib, a notable anticancer drug, illustrating its importance in pharmaceutical synthesis and the potential for the development of novel therapeutic agents (Bo Jin et al., 2005).
Propriétés
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-20-4-2-3-18(14-20)23-21(25)17(15-22)13-16-5-7-19(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMHXQYZJAMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

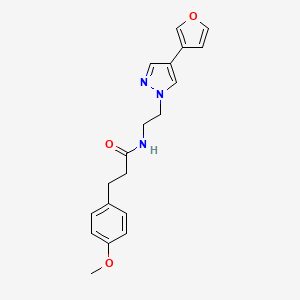
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)
![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)
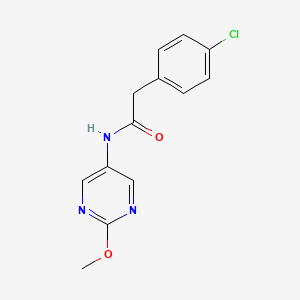
![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

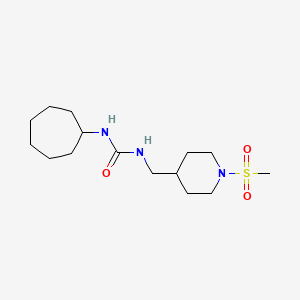
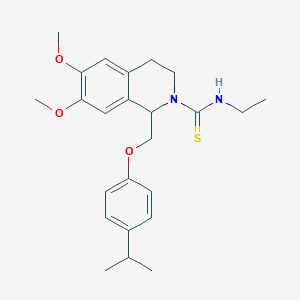


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)
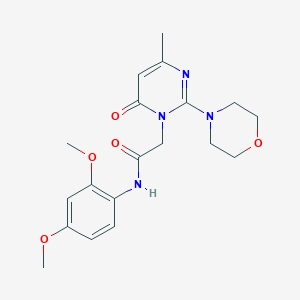
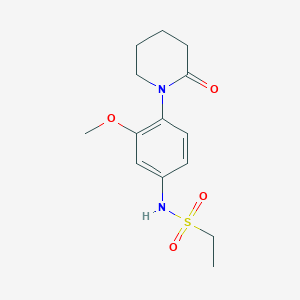
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)